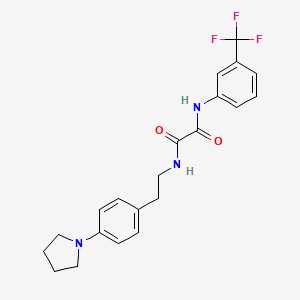

N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

CAS No.: 954072-44-7

Cat. No.: VC7056192

Molecular Formula: C21H22F3N3O2

Molecular Weight: 405.421

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 954072-44-7 |

|---|---|

| Molecular Formula | C21H22F3N3O2 |

| Molecular Weight | 405.421 |

| IUPAC Name | N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |

| Standard InChI | InChI=1S/C21H22F3N3O2/c22-21(23,24)16-4-3-5-17(14-16)26-20(29)19(28)25-11-10-15-6-8-18(9-7-15)27-12-1-2-13-27/h3-9,14H,1-2,10-13H2,(H,25,28)(H,26,29) |

| Standard InChI Key | WJBULGMFJDFGHN-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |

Introduction

Molecular Features:

| Property | Details |

|---|---|

| Molecular Formula | C20H22F3N3O2 |

| Functional Groups | Pyrrolidine, trifluoromethyl, amide |

| Molecular Weight | Approx. 393.41 g/mol |

| Key Interactions | Potential hydrogen bonding and hydrophobic interactions due to the trifluoromethyl group and amide functionality. |

The combination of polar (amide) and nonpolar (trifluoromethyl) groups suggests amphipathic properties, which can influence solubility and biological activity.

Synthesis Pathways

The synthesis of this compound typically involves:

-

Amidation Reaction: Formation of the oxalamide backbone through the reaction between oxalyl chloride and appropriate amines.

-

Substituent Introduction: Incorporation of the pyrrolidine and trifluoromethyl groups through nucleophilic substitution or coupling reactions.

These reactions are performed under controlled conditions to ensure high yield and purity. Analytical techniques such as NMR, IR, and mass spectrometry are used to confirm the structure.

Medicinal Chemistry

-

The trifluoromethyl group is known to enhance lipophilicity and metabolic stability in drug molecules.

-

The oxalamide backbone can act as a scaffold for designing enzyme inhibitors or receptor ligands.

-

Pyrrolidine derivatives have been studied for their roles in CNS-active drugs, anti-inflammatory agents, and antimicrobial compounds.

Molecular Docking Studies

In silico studies could explore its binding affinity with biological targets such as enzymes or receptors, leveraging its hydrogen bonding capacity and hydrophobic interactions.

Computational Studies:

Density Functional Theory (DFT) calculations could be employed to optimize the geometry of the molecule and predict its electronic properties, such as:

-

Frontier molecular orbitals (HOMO-LUMO gap).

-

Charge distribution across functional groups.

Biological Activity Screening:

Preliminary studies may involve:

-

Docking simulations to identify potential biological targets.

-

In vitro assays for antimicrobial or enzyme inhibition properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume